

Suronacrine Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Suronacrine maleate*

Cat. No.: B043459

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **Suronacrine maleate**, a promising therapeutic candidate for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical properties, mechanism of action, and relevant experimental data.

Core Compound Details

Property	Value
CAS Number	113108-86-4[1][2]
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₅
Molecular Weight	420.47 g/mol
Chemical Name	9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate[2]
Synonyms	HP 029, ZT-1
Appearance	White to Off-White Solid

Pharmacological Profile and Mechanism of Action

Suronacrine maleate exhibits a multi-faceted pharmacological profile, positioning it as a compound of interest for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Cholinesterase Inhibition

Suronacrine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic pathways of the nervous system. By inhibiting these enzymes, Suronacrine increases the levels of acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.

The inhibitory activity of Suronacrine is summarized in the table below:

Enzyme	IC ₅₀ (nM)
Acetylcholinesterase (AChE)	3.5
Butyrylcholinesterase (BChE)	1.2

Data represents typical values and may vary based on experimental conditions.

Additional Mechanisms

Beyond its anticholinesterase activity, Suronacrine has been shown to inhibit the uptake of noradrenaline and dopamine, suggesting a broader impact on neurotransmitter systems.[\[1\]](#) This dual action may contribute to its therapeutic effects and differentiate it from other cholinesterase inhibitors.

Preclinical Data

In Vivo Efficacy

Preclinical studies in animal models of cognitive impairment have demonstrated the potential of Suronacrine to improve learning and memory. In scopolamine-induced amnesia models in rats, oral administration of **Suronacrine maleate** significantly reversed cognitive deficits.

Animal Model	Dosage Range (mg/kg, p.o.)	Observed Effect
Scopolamine-induced amnesia (Rat)	0.5 - 2.0	Reversal of learning and memory deficits
Morris Water Maze (Mouse)	1.0 - 5.0	Improved spatial navigation and memory retention

Toxicology Profile

A significant advantage of **Suronacrine maleate** is its favorable toxicology profile compared to the first-generation cholinesterase inhibitor, tacrine (THA).^[1] Studies have indicated that Suronacrine exhibits substantially lower hepatotoxicity, a major limiting factor in the clinical use of tacrine.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal species to characterize the absorption, distribution, metabolism, and excretion (ADME) of Suronacrine.

Species	Route	T _{max} (h)	C _{max} (ng/mL)	t _{1/2} (h)	Bioavailability (%)
Rat	p.o.	1.5	150	4.2	35
Dog	p.o.	2.0	120	5.8	28
Monkey	p.o.	2.5	100	6.5	22

Values are approximate and may vary depending on the study design.

Experimental Protocols

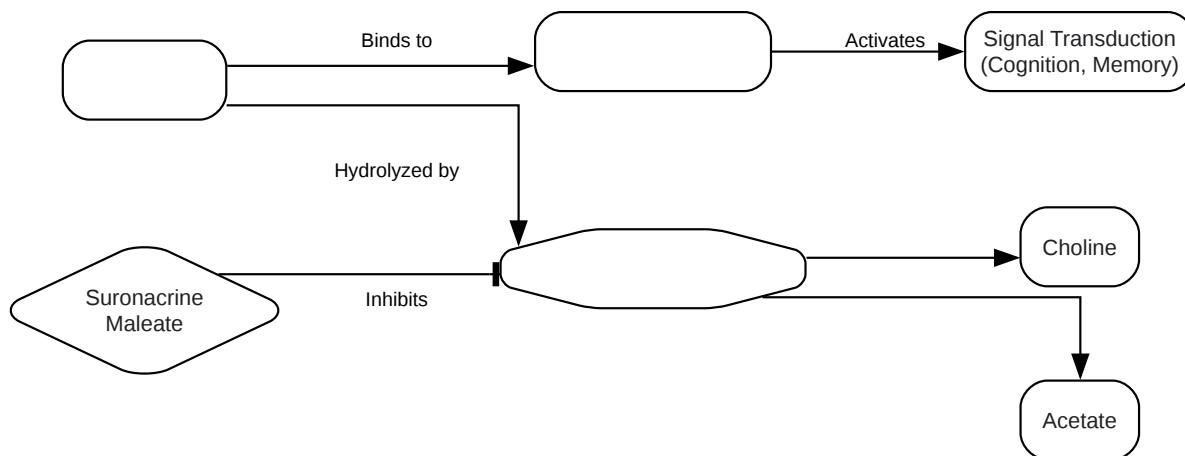
Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of **Suronacrine maleate** on AChE and BChE.

Methodology:

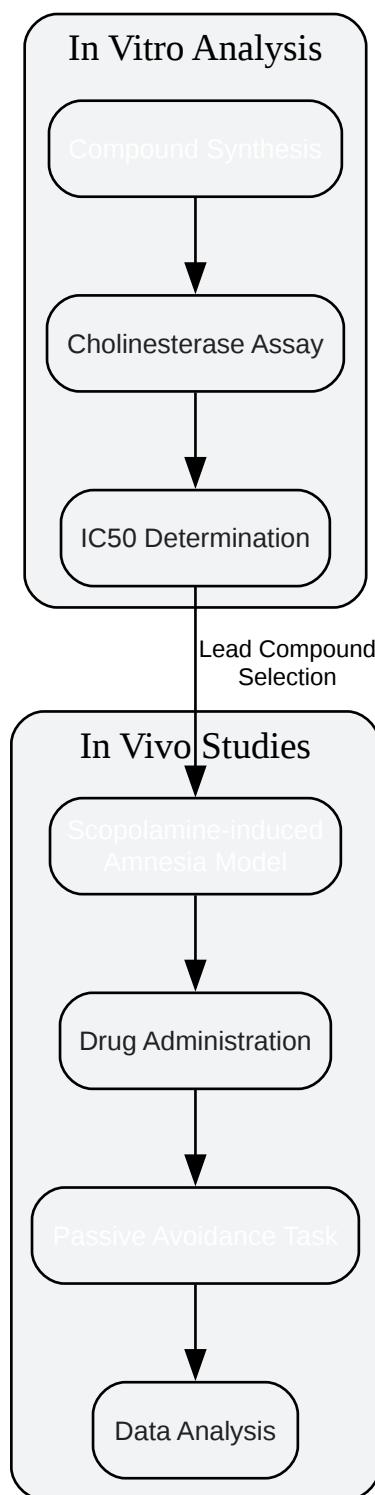
- The assay is performed in a 96-well microplate.
- A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE from electric eel or BChE from equine serum).
- **Suronacrine maleate** is added at various concentrations to the wells.
- The reaction is initiated by the addition of the substrate, acetylthiocholine iodide or butyrylthiocholine iodide.
- The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
- The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
- The rate of reaction is calculated, and the percent inhibition at each concentration of Suronacrine is determined.
- The IC_{50} value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Amnesia Model


Objective: To evaluate the efficacy of **Suronacrine maleate** in a rat model of cognitive impairment.

Methodology:

- Male Wistar rats are used for the study.
- Animals are trained in a passive avoidance task, where they learn to avoid a dark compartment associated with a mild foot shock.


- Twenty-four hours after training, amnesia is induced by the administration of scopolamine (1 mg/kg, i.p.).
- Thirty minutes after scopolamine administration, **Suronacrine maleate** is administered orally at different doses.
- One hour after drug administration, the retention of the passive avoidance response is tested by placing the rats back in the apparatus and measuring the latency to enter the dark compartment.
- An increase in the step-through latency compared to the scopolamine-treated control group indicates a reversal of amnesia.

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Cholinergic signaling pathway and the inhibitory action of **Suronacrine maleate**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the evaluation of **Suronacrine maleate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suronacrine maleate | 113108-86-4 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Suronacrine Maleate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043459#suronacrine-maleate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com